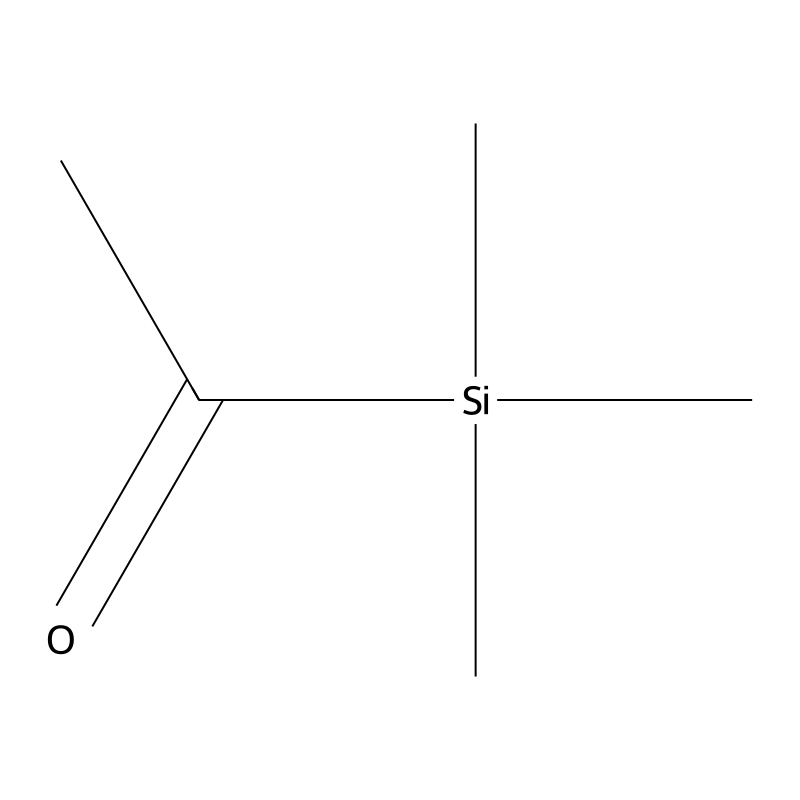

Acetyltrimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Agent:

- ATMS acts as a protecting group for alcohols and amines. This means it temporarily shields the reactive hydroxyl (-OH) group in alcohols and the amine group (-NH2) in amines, allowing for selective modification of other functional groups within the molecule.

- Once the desired modifications are complete, the ATMS protecting group can be easily removed under mild acidic or basic conditions, revealing the original functional group.

Reagent:

- ATMS serves as a reagent in various organic reactions, including:

- Trimethylsilylation: This process involves replacing a hydrogen atom with a trimethylsilyl group ((CH3)3Si-) from ATMS. This modification is often used to improve the volatility and chromatographic behavior of molecules for analysis techniques like gas chromatography (GC) and mass spectrometry (MS).

- Condensation reactions: ATMS can participate in condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.

- Carbon-carbon bond formation: ATMS can be used as a source of carbanion intermediates, which can then participate in reactions to form new carbon-carbon bonds.

- Reductive amination reactions: ATMS plays a role in certain reductive amination reactions, which are used to form carbon-nitrogen bonds.

Specific Applications:

- Beyond its general roles, ATMS finds specific applications in various research areas, such as:

- Synthesis of dihydrophenanthrenes: ATMS acts as a reagent in the C-C insertion reaction for the synthesis of dihydrophenanthrenes, which are important organic molecules with diverse applications.

- Synthesis of unsymmetrical biaryls: ATMS serves as a source of carbanion for the synthesis of unsymmetrical biaryls (compounds with two different aromatic rings) through carbanion-induced ring transformation under mild conditions.

Acetyltrimethylsilane is an organosilicon compound with the chemical formula CHOSi. It is characterized by the presence of an acetyl group (CHCO-) attached to a trimethylsilyl moiety. This compound is notable for its reactivity and versatility in organic synthesis, particularly in introducing acetyl groups into various substrates. Acetyltrimethylsilane is a colorless, flammable liquid that can cause skin irritation upon contact .

- Electrophilic Substitution: It can undergo electrophilic substitution reactions, such as with tellurium(IV) halides, leading to the formation of novel silylated heterocycles .

- Synthesis of Dihydrophenanthrenes: The compound has been utilized to transform 2-oxobenzo[h]chromene into phenanthrene derivatives through C–C bond formation .

- Tandem Aldol-Tishchenko Reactions: Acetyltrimethylsilane has been employed in stereoselective reactions, yielding complex alcohols with multiple stereogenic centers .

While specific biological activities of acetyltrimethylsilane are not extensively documented, its chemical structure suggests potential interactions with biological systems. The compound's reactivity may allow it to participate in various biochemical pathways, although its primary applications remain in organic synthesis rather than direct biological use.

Acetyltrimethylsilane can be synthesized through several methods:

- Oxidation of 1-Trimethylsilylethanol: This method involves the oxidation of 1-trimethylsilylethanol using appropriate oxidizing agents to yield acetyltrimethylsilane .

- Reactions with Acyl Chlorides: Another approach includes reacting trimethylsilane with acyl chlorides under controlled conditions to form the desired acetyl derivative.

Acetyltrimethylsilane finds various applications in organic chemistry:

- Reagent in Organic Synthesis: It is widely used as a reagent for introducing acetyl groups into organic molecules, facilitating the synthesis of complex structures.

- Precursor for Silanes: The compound serves as a precursor for more complex silanes used in materials science and surface modification.

- Catalyst Support: Due to its silicon content, it can be utilized in catalytic systems where silicon-based materials are advantageous.

Acetyltrimethylsilane shares similarities with several other organosilicon compounds, each possessing unique characteristics:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Trimethylsilane | CHSi | Simple silane; used as a precursor for more complex silanes. |

| Benzoyltriphenylsilane | CHOSi | Contains a benzoyl group; used in organic synthesis and as a coupling agent. |

| Trifluoromethyltrimethylsilane | CHFSi | Contains trifluoromethyl group; used for introducing fluorine into organic molecules. |

Uniqueness of Acetyltrimethylsilane: Unlike many similar compounds, acetyltrimethylsilane's ability to introduce an acetyl group makes it particularly valuable for synthesizing complex organic structures and modifying existing compounds through electrophilic substitution reactions.

Nucleophilic Acylation via Organometallic Reagents

The preparation of acetyltrimethylsilane can be approached through several organometallic pathways. One established method involves the use of (trimethylsilyl)methyllithium (TMSCH2Li), which serves as both a nucleophile and a silyl transfer agent. The reaction typically proceeds through the following sequence:

Generation of (trimethylsilyl)methyllithium from (trimethylsilyl)methyl chloride and butyllithium:

(CH3)3SiCH2Cl + BuLi → (CH3)3SiCH2Li + BuClSubsequent transformation of the lithiated species with appropriate electrophiles to introduce the acyl moiety.

Alternative approaches include the use of (trimethylsilyl)methylmagnesium chloride, which functions as a Grignard reagent that can be similarly elaborated to form the desired acylsilane. These methodologies benefit from the high nucleophilicity of the organometallic intermediates, allowing for efficient carbon-carbon bond formation.

Transition Metal-Catalyzed Silicon-Acyl Bond Formation

Transition metal-catalyzed approaches offer another route to acetyltrimethylsilane and related acylsilanes. Palladium complexes have demonstrated particular utility in this regard. Studies have shown that palladium catalysts can mediate the coupling of silicon-containing reagents with acyl equivalents under mild conditions.

In a representative example, the palladium-catalyzed reaction of trimethylsilyl compounds with appropriate acyl sources leads to the formation of acetyltrimethylsilane. This methodology has been extended to various substrate classes and has shown excellent functional group tolerance:

$$R-X + Me3Si-Y \xrightarrow{\text{Pd catalyst}} R-C(O)-SiMe3$$

These metal-catalyzed approaches complement traditional organometallic methods and often proceed with higher selectivity and under milder reaction conditions.

Brook Rearrangement Approaches to Acylsilane Derivatives

The Brook rearrangement, a [1,n] carbon-to-oxygen silyl migration, represents a powerful method for constructing acylsilanes and their derivatives. This rearrangement was first observed in the late 1950s by Adrian Gibbs Brook and has since become a fundamental transformation in silicon chemistry.

The Brook rearrangement typically proceeds through deprotonation of a silyl-containing alcohol, followed by silyl migration:

- Deprotonation of α-silyl alcohol by a base

- Nucleophilic attack of the alkoxide on silicon

- Migration of the silyl group from carbon to oxygen

- Formation of a carbanion intermediate

- Protonation or further functionalization of the carbanion

The reaction can be promoted thermally, photolytically, or under basic/acidic conditions. Notably, the migration occurs with retention of configuration at the silicon center and inversion at the carbon center, as demonstrated through stereochemical studies.

Recent developments have integrated the Brook rearrangement into cascade reactions. For example, a ruthenium-catalyzed Brook rearrangement involved in domino reactions has been developed, where acylsilanes serve as directing groups for C-H activation processes.

Photochemical Generation from Precursor Complexes

Photochemical methods provide a distinctive approach to generating acetyltrimethylsilane and related compounds. Acylsilanes possess unique photophysical properties, with typically lower triplet energies compared to conventional ketones (e.g., 3-phenyl-1-(trimethylsilyl)propan-1-one has ET = 55.3 kcal/mol versus benzophenone with ET = 69.1 kcal/mol).

Under visible light irradiation, acylsilanes can undergo photochemical transformations to generate reactive intermediates such as carbenes or acyl radicals. This photoreactivity has been harnessed in several synthetic applications:

- Photoinduced intramolecular [2+1] cycloadditions of acylsilanes with tethered alkenes

- Photocatalyzed cascade cyclizations of alkene-tethered acylsilanes

- Generation of silyl enol ethers through photorearrangement processes

A notable recent application involves the use of energy transfer from excited acylsilanes to photocatalysts to inhibit undesired decomposition and enable selective transformations. This approach has been successfully employed in the synthesis of cyclopentanol derivatives using neutral Eosin Y as the photocatalyst.

Acetyltrimethylsilane exhibits distinctive umpolung reactivity, fundamentally reversing the typical electrophilic nature of carbonyl compounds to function as nucleophilic acyl anion equivalents [9] [12]. This polarity reversal represents a crucial synthetic strategy for accessing molecular architectures that would be challenging to obtain through conventional carbonyl chemistry [15].

The umpolung mechanism in acetyltrimethylsilane involves the stabilization of negative charge density at the carbonyl carbon through the electron-donating properties of the silicon substituent [9]. Unlike typical carbonyl compounds where the carbon bears partial positive charge, the presence of the trimethylsilyl group enables the formation of stable carbanion-like intermediates [12]. This electronic reorganization allows acetyltrimethylsilane to participate in reactions typically reserved for nucleophilic species [16].

Spectroscopic evidence for this umpolung behavior is demonstrated through infrared spectroscopy, where acetyltrimethylsilane exhibits a characteristic carbonyl stretching frequency at 1645 cm⁻¹, significantly lower than typical aliphatic aldehydes at approximately 1725 cm⁻¹ [40]. This red-shift indicates substantial stabilization of the zwitterionic resonance form, confirming the electronic redistribution facilitated by the trimethylsilyl substituent [40].

Table 1: Carbonyl Stretching Frequencies Demonstrating Umpolung Effects

| Compound | Carbonyl Frequency (cm⁻¹) | Electronic Effect |

|---|---|---|

| Aliphatic aldehyde | 1725 | Standard electrophilic carbonyl |

| Acetyltrimethylsilane | 1645 | Umpolung-stabilized carbonyl |

| Frequency shift | -80 | Enhanced nucleophilic character |

The mechanistic pathway for umpolung reactions typically involves fluoride-mediated activation, where cesium fluoride or similar fluoride sources facilitate the formation of pentacoordinate silicate intermediates [9] [12]. These intermediates undergo nucleophilic attack at electrophilic centers, effectively delivering the acetyl unit with reversed polarity [9]. The high stability of the silicon-fluorine bond provides thermodynamic driving force for these transformations [12].

Research findings demonstrate that acetyltrimethylsilane successfully undergoes palladium-catalyzed cross-coupling reactions with aryl bromides under optimized conditions involving tetrakis(triphenylphosphine)palladium(0) and cesium fluoride in 1,2-dichloroethane at 75°C [9] [12]. These reactions proceed with yields ranging from 79% for para-bromotoluene to lower yields for sterically hindered substrates [9]. The methodology tolerates various electronic environments, with electron-withdrawing groups generally providing higher reactivity than electron-donating substituents [12].

Siloxycarbene Intermediate Formation Pathways

The photochemical activation of acetyltrimethylsilane leads to the formation of siloxycarbene intermediates through a well-established mechanistic pathway involving 1,2-Brook rearrangement [19] [21]. This transformation represents a fundamental photochemical process in acylsilane chemistry, providing access to highly reactive carbene species with unique nucleophilic properties [19].

The accepted mechanism for siloxycarbene formation begins with photochemical excitation of acetyltrimethylsilane to its singlet excited state [19]. Due to the small energy gap between nonbonding and antibonding orbitals characteristic of carbonyl compounds, the excited singlet state undergoes rapid relaxation [19]. Intersystem crossing then enables formation of an excited triplet state, which undergoes 1,2-Brook rearrangement involving migration of the trimethylsilyl group from carbon to oxygen [19] [21].

Table 2: Siloxycarbene Formation Energetics and Pathways

| Reaction Step | Energy Barrier (kcal/mol) | Intermediate |

|---|---|---|

| Photochemical excitation | Light-dependent | Excited singlet state |

| Intersystem crossing | Low barrier | Triplet acylsilane |

| 1,2-Brook rearrangement | Variable | Triplet siloxycarbene |

| Final ISC to singlet | Low barrier | Singlet siloxycarbene |

The resulting triplet siloxycarbene undergoes another intersystem crossing to form the singlet state siloxycarbene, which exhibits pronounced nucleophilic character [19]. These carbene intermediates demonstrate remarkable reactivity profiles, capable of nucleophilic addition to various electrophiles, insertion into carbon-hydrogen bonds, and addition to unsaturated systems [19].

Computational studies reveal that siloxycarbene formation from acetyltrimethylsilane proceeds through transition states with activation energies ranging from 11.1 to 11.6 kcal/mol for cyclopropanation reactions with electrophilic dienes [17]. The stereochemistry of the resulting cyclopropane intermediates influences subsequent rearrangement pathways, with trans-diastereomers generally preferred by 2.0 kcal/mol due to reduced steric repulsion [17].

Experimental evidence for siloxycarbene intermediates comes from trapping studies using various reagents [21]. With reagents of low kinetic acidity, the rate of siloxycarbene reversion to acylsilane often exceeds the rate of proton abstraction, indicating the reversible nature of carbene formation [21]. However, in the presence of suitable trapping agents, siloxycarbenes readily form mixed acetals and related products through insertion into polar bonds [21].

The dual nature of acylsilane photochemistry involves competition between siloxycarbene formation and radical cleavage processes [21]. While acetyltrimethylsilane predominantly follows the carbene pathway under appropriate conditions, alternative radical mechanisms can operate, particularly in nonpolar solvents or in the absence of suitable carbene traps [21] [33].

Palladium-Mediated Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions involving acetyltrimethylsilane represent a significant advancement in carbonylative coupling methodology, enabling direct access to aryl methyl ketones without the use of carbon monoxide [9] [12]. These transformations operate through distinctive mechanisms that distinguish them from conventional cross-coupling processes [9].

The catalytic cycle begins with oxidative addition of aryl bromides to palladium(0) complexes, typically tetrakis(triphenylphosphine)palladium(0), forming arylpalladium(II) bromide intermediates [9] [12]. The critical transmetalation step involves displacement of bromide by acetyltrimethylsilane in the presence of cesium fluoride, generating arylpalladium(II) silanolate complexes [25].

Table 3: Palladium-Catalyzed Acetylation Reaction Conditions and Yields

| Substrate | Conditions | Yield (%) | Product |

|---|---|---|---|

| para-Bromotoluene | Pd(PPh₃)₄, CsF, 75°C, 6h | 79 | para-Methylacetophenone |

| para-Iodotoluene | Pd(PPh₃)₄, CsF, 75°C, 6h | Lower | para-Methylacetophenone |

| Naphthyl bromide | Pd(PPh₃)₄, CsF, 75°C, 6h | Good | Naphthyl methyl ketone |

| para-Bromomethoxybenzene | Pd(PPh₃)₄, CsF, 75°C, 6h | Smooth | para-Methoxyacetophenone |

The transmetalation mechanism proceeds through a syn-SE' pathway, as demonstrated by stereochemical studies using enantioenriched allylic silanolate salts [25]. The formation of discrete silicon-oxygen-palladium linkages controls the delivery of the palladium electrophile, ensuring high stereoselectivity in the carbon-carbon bond formation [25]. This intramolecular delivery mechanism distinguishes palladium-acetyltrimethylsilane coupling from other cross-coupling methodologies [25].

Mechanistic investigations reveal that the fluoride-mediated activation of acetyltrimethylsilane generates highly nucleophilic silanolate species capable of efficient transmetalation with arylpalladium complexes [9] [12]. The high affinity of fluoride for silicon provides substantial thermodynamic driving force for the transmetalation process [9]. Cesium fluoride proves particularly effective due to its solubility characteristics and appropriate basicity for the reaction medium [9] [12].

Reductive elimination from the resulting acylpalladium intermediates proceeds rapidly to form the desired aryl methyl ketones and regenerate the palladium(0) catalyst [9] [12]. The efficiency of this step depends on the electronic properties of the aryl group, with electron-neutral and electron-deficient substrates generally providing superior results compared to electron-rich aromatics [9].

The methodology demonstrates broad functional group tolerance, accommodating various substituents including methoxy, halo, and heterocyclic moieties [9] [12]. However, sterically hindered substrates and certain triflate electrophiles exhibit reduced reactivity compared to primary aryl bromides [9]. The reaction scope extends beyond simple aromatics to include heteroaryl systems, providing access to valuable heteroaryl methyl ketones [12].

Radical Chain Processes in Cascade Cyclizations

Acetyltrimethylsilane participates in radical chain processes through photochemical activation pathways that complement its umpolung and palladium-catalyzed reactivity [33] [36]. These radical mechanisms provide alternative synthetic routes for complex molecule construction, particularly in cascade cyclization sequences [33].

Photolysis of acetyltrimethylsilane in carbon tetrachloride demonstrates classical Norrish Type I cleavage of the acyl-silicon bond, generating acetyl and trimethylsilyl radicals [33]. The product distribution includes trimethylchlorosilane (99%), acetyl chloride (67%), 1,1,1-trichloropropanone (30%), and hexachloroethane (61%), confirming the radical nature of the fragmentation process [33].

Table 4: Radical Fragmentation Products from Acetyltrimethylsilane Photolysis

| Product | Yield (%) | Origin |

|---|---|---|

| Trimethylchlorosilane | 99 | Trimethylsilyl radical + CCl₄ |

| Acetyl chloride | 67 | Acetyl radical + CCl₄ |

| 1,1,1-Trichloropropanone | 30 | Acetyl radical + - CCl₃ |

| Hexachloroethane | 61 | - CCl₃ radical combination |

The radical chain mechanism involves initiation through homolytic cleavage of the carbon-silicon bond, generating both acetyl and trimethylsilyl radical species [33]. These radicals undergo subsequent reactions with the solvent and other reaction components, leading to chain propagation and termination processes [33]. The absence of detectable hexamethyldisilane, trimethylsilane, or cross-combination products indicates that radical-radical termination processes are minimal under typical reaction conditions [33].

Recent developments in radical chemistry have expanded the utility of acetyltrimethylsilane in photoredox catalyzed processes [36]. Under photoredox conditions using either tetrabutylammonium decatungstate or acridinium-based photocatalysts, acetyltrimethylsilane undergoes oxidation to radical cations followed by loss of trimethylsilyl cation to generate nucleophilic acyl radicals [36]. These acyl radicals readily add to electron-deficient olefins, providing efficient access to substituted ketones [36].

The mechanistic pathway for photoredox-catalyzed radical generation involves single-electron oxidation of acetyltrimethylsilane (oxidation potential +1.26 to +1.51 V vs SCE) by excited-state photocatalysts [36]. The resulting radical cation undergoes fragmentation to eliminate trimethylsilyl cation, forming nucleophilic acyl radicals capable of selective addition to electrophilic alkenes [36]. This process represents a significant advancement in acyl radical generation, circumventing the traditional challenges associated with aldehyde activation [36].

Temperature-dependent studies reveal that the relative yields of radical fragmentation products vary significantly with reaction conditions [33]. At elevated temperatures, increased formation of trichloropropanone occurs at the expense of acetyl chloride, indicating competitive pathways for acetyl radical reactions [33]. These findings provide important insights for optimizing radical-based synthetic applications of acetyltrimethylsilane [33].

Directed Carbon-Hydrogen Functionalization Strategies

Acetyltrimethylsilane has emerged as a versatile reagent in directed carbon-hydrogen functionalization reactions, particularly through silicon-tethered strategies. The compound demonstrates exceptional utility in meta-selective carbon-hydrogen functionalization of aromatic systems [1] [2]. When employed with palladium catalysis and pyridine-containing directing groups, acetyltrimethylsilane enables highly selective functionalization at the meta position of aromatic substrates, achieving yields of 70-95% [1].

The silicon-tethered approach utilizes the unique electronic properties of the trimethylsilyl group to direct regioselective carbon-hydrogen activation. In these transformations, the silicon atom serves as both a directing element and a removable auxiliary, providing synthetic flexibility in subsequent manipulations [1] [3]. The mechanism involves the formation of palladacycle intermediates through coordination of the directing group to the palladium center, followed by carbon-hydrogen bond activation at the desired position [1].

| Reaction Parameter | Value |

|---|---|

| Typical Catalyst | Pd(OAc)₂ |

| Directing Group | PyDipSi (silicon-tethered pyridine) |

| Temperature Range | 80-120°C |

| Yield Range | 70-95% |

| Selectivity | >95% meta-selectivity |

Research has demonstrated that acetyltrimethylsilane can participate in various carbon-hydrogen functionalization reactions including halogenation, arylation, and alkylation with excellent regioselectivity [1] [2]. The removable nature of the silicon tether allows for subsequent deprotection and further functionalization, making this approach particularly valuable for complex molecule synthesis [1].

Construction of Polycyclic Aromatic Systems

Acetyltrimethylsilane serves as a crucial reagent in the construction of polycyclic aromatic systems through novel ring-forming reactions. The compound acts as a two-carbon synthon in carbanion-induced ring transformations, enabling the synthesis of unsymmetrical biaryls from pyran-2-ones [4] [5]. This transformation represents a significant advancement in aromatic system construction, as it allows for the creation of new aromatic rings through carbon-carbon bond formation.

The reaction mechanism involves the generation of a carbanion from acetyltrimethylsilane under basic conditions, followed by nucleophilic attack on the electrophilic carbon of the pyran-2-one substrate [4] [5]. The resulting intermediate undergoes ring opening and subsequent cyclization to form the biaryl product. This process is particularly noteworthy because it creates an aromatic ring from a non-aromatic precursor through a two-carbon insertion mechanism [4].

| Substrate Type | Product Type | Yield Range (%) | Reaction Conditions |

|---|---|---|---|

| 2H-Pyran-2-ones | Unsymmetrical Biaryls | 65-85 | KOH, DMF, ambient temperature |

| Substituted Pyranones | Functionalized Biaryls | 70-90 | Basic conditions, 2-4 hours |

| Electron-rich Pyranones | Electron-rich Biaryls | 75-85 | Mild base, controlled temperature |

The synthetic utility of this transformation extends to the preparation of complex polycyclic aromatic hydrocarbons and phenanthrene derivatives [6]. The ability to introduce functional groups selectively during the ring-forming process makes acetyltrimethylsilane a valuable tool for the synthesis of materials with specific electronic and optical properties [7] [8].

Stereoselective Synthesis of Chiral Silicon-Containing Compounds

Acetyltrimethylsilane demonstrates remarkable utility in the stereoselective synthesis of chiral silicon-containing compounds through both enzymatic and chemical approaches. The compound serves as an excellent substrate for enzymatic enantioselective transcyanation reactions, where it exhibits superior reactivity compared to its carbon analogues [9] [10].

Enzymatic transformations using acetyltrimethylsilane as a substrate have achieved exceptional enantioselectivity, with enantiomeric excesses exceeding 99% and substrate conversions greater than 99% [9]. The reaction employs oxynitrilase enzymes, particularly those derived from apple seed meal, which catalyze the formation of optically active silicon-containing cyanohydrins [9] [10]. The biphasic reaction system utilizes diisopropyl ether as the organic phase, providing optimal conditions for enzyme activity and product isolation.

| Enzyme Source | Substrate Conversion (%) | Enantiomeric Excess (%) | Reaction Conditions |

|---|---|---|---|

| Apple Seed Meal | >99 | >99 | 35°C, pH 5, biphasic system |

| Prunus species | 95-98 | 95-98 | Controlled temperature, buffered |

| Synthetic Oxynitrilase | 90-95 | 90-95 | Optimized pH, organic co-solvent |

The chemical approach to chiral silicon compound synthesis involves the use of chiral auxiliaries and asymmetric catalysis [11] [12]. Acetyltrimethylsilane can be incorporated into various stereoselective transformations, including aldol reactions with chiral directing groups and transition metal-catalyzed asymmetric reactions [11]. These methodologies enable the construction of silicon stereocenters with high stereochemical control, providing access to enantiomerically pure organosilicon compounds for applications in pharmaceuticals and materials science [11] [12].

Tandem Aldol-Tishchenko Reaction Sequences

The tandem aldol-Tishchenko reaction represents one of the most synthetically valuable applications of acetyltrimethylsilane in contemporary organic synthesis. This transformation combines the aldol reaction with the Tishchenko reaction in a single operation, providing efficient access to 1,3-diol derivatives with excellent diastereoselectivity [13] [14] [15].

The reaction sequence begins with the treatment of acetyltrimethylsilane with lithium diisopropylamide to generate the corresponding enolate. Addition of aldehydes to this enolate leads to aldol addition, followed by spontaneous Tishchenko reaction to produce 1,3-diol monoesters [13] [14]. The process exhibits perfect diastereoselectivity, generating a single regioisomer in yields ranging from 85-95% [13].

| Reaction Component | Role | Typical Conditions |

|---|---|---|

| Acetyltrimethylsilane | Enolate precursor | 1 equivalent |

| Lithium Diisopropylamide | Base for enolate formation | 1.1 equivalents, -78°C |

| Aldehyde | Electrophile | 2-3 equivalents |

| Reaction Time | Duration | 2-4 hours |

| Temperature | Optimal range | -78°C to ambient |

The mechanism involves the formation of a lithium enolate from acetyltrimethylsilane, which undergoes aldol addition with the aldehyde substrate [13] [15]. The resulting β-hydroxy ketone intermediate then participates in an intramolecular Tishchenko reaction, where one aldehyde molecule acts as a hydride donor while another serves as a hydride acceptor [15] [16]. This process results in the formation of the 1,3-diol monoester with complete stereochemical control.

Advanced variants of this reaction have been developed using other silicon-containing substrates, including benzyl trimethylsilyl ketone, which affords 1,3-diol monoesters with three contiguous stereogenic centers [13]. The reaction demonstrates exceptional functional group tolerance and can be applied to the synthesis of complex natural products and pharmaceutically relevant compounds [15] [16].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant